3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

JAK2 inhibition biochemical assay ATP-competitive

This compound is a selective JAK inhibitor probe distinguished by a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core, a scaffold divergent from tofacitinib-like chemotypes. The 3-fluorobenzamide substitution pattern is designed to modulate JAK isoform selectivity and metabolic stability, as disclosed in the Lynk Pharmaceuticals patent family (WO2020118683A1). Procure this structurally unique analog for JAK selectivity panel screening, fluorine-walk SAR studies, or in vitro skin permeability testing. Benchmarking against upadacitinib and deucravacitinib is recommended prior to cellular or in vivo applications. This product is solely for research and development purposes.

Molecular Formula C20H15FN6O
Molecular Weight 374.379
CAS No. 1171157-97-3
Cat. No. B2618316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
CAS1171157-97-3
Molecular FormulaC20H15FN6O
Molecular Weight374.379
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C20H15FN6O/c21-15-4-1-3-14(11-15)20(28)26-17-7-5-16(6-8-17)25-18-12-19(23-13-22-18)27-10-2-9-24-27/h1-13H,(H,26,28)(H,22,23,25)
InChIKeyAUKMMCXNDVQOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (CAS 1171157-97-3): Structural and Pharmacological Baseline for Procurement Decisions


3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (CAS 1171157-97-3) is a synthetic small molecule belonging to the benzamides of pyrazolyl-amino-pyrimidinyl derivatives class, characterized by a 3-fluorobenzamide moiety linked via an aniline spacer to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core [1]. This chemotype is disclosed in the Lynk Pharmaceuticals patent family (WO2020118683A1) as a selective and potent Janus kinase (JAK) inhibitor scaffold, with the broader compound class exhibiting low nanomolar biochemical potency against JAK2 at Km ATP concentrations [1]. The compound is cataloged under PubChem CID 44071230 with a molecular formula of C20H15FN6O and a molecular weight of 374.4 g/mol, though curated bioactivity data for this specific analog remains absent from major public repositories [2].

Why Generic Substitution Fails for 3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: The JAK Selectivity Trap


JAK family inhibitors are not freely interchangeable in research or therapeutic contexts because small structural perturbations within the benzamide of pyrazolyl-amino-pyrimidinyl series can profoundly reorder JAK1/JAK2/JAK3/TYK2 selectivity profiles, which directly dictate both target engagement specificity and cytokine signaling inhibition spectrum [1]. The Lynk patent family explicitly teaches that substitution patterns on the terminal benzamide ring—including the position and identity of halogen substituents such as the 3-fluoro group—are designed to modulate isoform selectivity and topical versus systemic exposure properties, with some analogs engineered for skin-restricted administration [1]. Consequently, substituting a close structural analog lacking the precise 3-fluorobenzamide substitution pattern or pyrazole connectivity risks unknowingly adopting an untested selectivity fingerprint, nullifying any prior pharmacological rationale and potentially introducing confounding off-target activities [2].

Quantitative Differentiation Evidence for 3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (CAS 1171157-97-3): A Comparator-Based Analysis


Biochemical Potency of the Pyrazolyl-Amino-Pyrimidinyl Benzamide Class Against JAK2: Class-Level Benchmarking Against Clinically Approved JAK Inhibitors

The Lynk Pharmaceuticals patent WO2020118683A1 explicitly claims that the benzamides of pyrazolyl-amino-pyrimidinyl derivative class—which structurally encompasses CAS 1171157-97-3—exhibit 'exceptional potency profiles with JAK2 IC50 values in the low nanomolar range at Km ATP concentration' [1]. This positions the class at a potency level comparable to or exceeding that of the FDA-approved JAK1/2 inhibitor baricitinib, which has a reported biochemical JAK2 IC50 of approximately 5.7 nM [2]. While compound-specific IC50 data for CAS 1171157-97-3 is not publicly disclosed, the parent patent's class-level claim establishes a potency floor that differs markedly from older, less potent JAK inhibitor chemotypes such as the pyrazolopyrimidine series.

JAK2 inhibition biochemical assay ATP-competitive class-level SAR

Isoform Selectivity Design Feature: Patent-Claimed Differential JAK1/TYK2 Activity Within the Benzamide Class Versus Pan-JAK Comparators

WO2020118683A1 further teaches that selected compounds within the benzamide of pyrazolyl-amino-pyrimidinyl class exhibit 'exceptional potency against JAK1 and/or TYK2' in addition to JAK2, with the specific selectivity pattern governed by the substitution identity on the terminal benzamide ring [1]. This contrasts with first-generation pan-JAK inhibitors such as tofacitinib, which inhibit JAK3 with sub-nanomolar potency (IC50 ≈ 0.15 nM cell-based), leading to broader immunosuppressive effects [2]. The 3-fluoro substitution on the benzamide of CAS 1171157-97-3 represents a defined structural feature within the Lynk patent scope, warranting specific evaluation of its selectivity fingerprint relative to other halogen-substituted or unsubstituted benzamide analogs in the series.

JAK1 selectivity TYK2 inhibition cytokine signaling therapeutic window

Structural Differentiation: 3-Fluorobenzamide Substitution Pattern Versus Closely Related Halogenated and Unsubstituted Benzamide Analogs

Within the Lynk patent series, the terminal benzamide aryl ring is a critical pharmacophoric element subject to extensive substitution analysis [1]. The 3-fluoro substitution present in CAS 1171157-97-3 introduces a distinct electronic and steric environment compared to the 4-fluoro, 2-fluoro, chloro, or unsubstituted benzamide variants encompassed by the patent. Fluorine substitution at the meta position of benzamides is well-precedented in medicinal chemistry to modulate CYP450-mediated oxidative metabolism and improve pharmacokinetic half-life relative to unsubstituted or para-halo analogs [2]. The absence of a 4-fluoro substituent eliminates the possibility of CYP2C9-mediated hydroxylation at that position, a known metabolic soft spot in related benzamide scaffolds.

structure-activity relationship halogen substitution fluorine scan metabolic stability

Topical Administration Potential: Class-Level Differentiation from Systemic-Only JAK Inhibitors for Dermatological Research Applications

The Lynk Pharmaceuticals patent WO2020118683A1 explicitly describes the benzamide of pyrazolyl-amino-pyrimidinyl class as suitable for 'orally and/or topically available' administration, with certain embodiments designed to achieve skin-restricted pharmacokinetics and minimal systemic exposure [1]. This is a deliberate design feature that differentiates this compound class from first-generation systemic JAK inhibitors such as tofacitinib and baricitinib, which distribute broadly and carry boxed warnings for serious infections and laboratory abnormalities when used systemically [2]. While CAS 1171157-97-3 has not been specifically profiled for skin permeability or local retention, its physicochemical properties (cLogP ≈ 3.3, MW 374.4, HBD = 2, HBA = 6) fall within ranges empirically associated with dermal penetration for small-molecule JAK inhibitors like delgocitinib (MW 310.4, cLogP 2.0) and ruxolitinib (MW 306.4, cLogP 2.8) [2].

topical JAK inhibitor skin-restricted atopic dermatitis local exposure

Structural Scaffold Uniqueness: 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Core vs. Alternative Hinge-Binding Heterocycles in JAK Inhibitor Chemotypes

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core of CAS 1171157-97-3 represents a distinct hinge-binding architecture compared to the pyrrolopyrimidine core of tofacitinib, the pyrazolopyrimidine core of filgotinib, or the pyridine-carboxamide core of baricitinib [1][2]. The N-1 pyrazole-to-pyrimidine connectivity creates a unique vector for the aniline-benzamide extension that is not present in other JAK inhibitor chemotypes. This scaffold differentiation has structural implications for kinase selectivity: the pyrazole C-4 position and the pyrimidine C-2 position remain available for further functionalization, providing synthetic handles absent in fused-ring JAK inhibitor cores. The Lynk patent exploits this scaffold to achieve selective JAK inhibition profiles distinct from those of the pyrrolopyrimidine class [1].

pyrazole-pyrimidine scaffold hinge-binding motif kinase inhibitor design scaffold hopping

Evidence Gap Declaration: Limitations of Currently Available Compound-Specific Data for CAS 1171157-97-3

A systematic search of public databases including ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and the primary literature reveals no compound-specific biochemical IC50 values, cellular activity data, selectivity panel results, or in vivo pharmacokinetic parameters for CAS 1171157-97-3 as of April 2026 [1]. The compound appears as a disclosed structure within the Lynk Pharmaceuticals patent WO2020118683A1 without a specific exemplified biological data point, and is cataloged by several chemical vendors as a research reagent without accompanying pharmacological characterization. Consequently, all differentiation claims above rest on class-level inference from the parent patent and structural reasoning rather than on direct experimental evidence for this exact compound.

data gap compound characterization due diligence procurement risk

Procurement-Relevant Application Scenarios for 3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (CAS 1171157-97-3


JAK Family Biochemical Selectivity Profiling in Kinase Panel Screens

CAS 1171157-97-3 is best deployed as a structurally distinct probe for JAK kinase selectivity panel screening, where its 6-(1H-pyrazol-1-yl)pyrimidin-4-amine hinge-binding core provides a scaffold dissimilar from the pyrrolopyrimidine (tofacitinib-like) and pyridine-carboxamide (baricitinib-like) chemotypes commonly used as reference inhibitors [1]. The compound's class-level low-nanomolar JAK2 potency, as claimed in WO2020118683A1, supports its use as a starting point for comparative biochemical profiling across JAK1, JAK2, JAK3, and TYK2 to map selectivity determinants specific to the pyrazole-pyrimidine scaffold [1]. Researchers should commission dose-response IC50 determinations across all four JAK isoforms and a broad kinase selectivity panel (e.g., 100+ kinases) to establish the compound's individual selectivity fingerprint before interpreting cellular or in vivo results.

Structure-Activity Relationship Studies Centered on 3-Fluorobenzamide Metabolic Stability Optimization

The 3-fluorobenzamide substitution pattern of CAS 1171157-97-3 makes it a suitable parent scaffold for fluorine-walk SAR studies aimed at optimizing metabolic stability while preserving JAK inhibitory potency [1]. Given the class-level design intent for both oral and topical administration routes, comparative microsomal stability assays (human, mouse, rat liver microsomes) with the 2-fluoro, 4-fluoro, 2,4-difluoro, and unsubstituted benzamide analogs are warranted to quantify the differential intrinsic clearance attributable to the 3-fluoro position [2]. Such studies can validate or refute the class-level metabolic stability hypotheses and generate decision-quality data for lead optimization programs targeting dermatological or gastrointestinal inflammatory indications.

Chemical Probe for JAK-Dependent Cytokine Signaling Pathway Dissection in Primary Cell Assays

CAS 1171157-97-3 can serve as a chemical biology tool for dissecting JAK-STAT pathway contributions to cytokine signaling (IL-4, IL-13, IL-6, IL-23, IFN-α) in primary human immune cells, provided that compound-specific IC50 values and cytotoxicity profiles are first established [1]. The patent class includes compounds with activity against JAK1 and TYK2, which are the predominant JAK isoforms mediating IL-13 and IL-23 signaling, respectively—pathways of high interest in atopic dermatitis and psoriasis research [2]. The compound should be benchmarked against the clinically relevant JAK1-selective inhibitor upadacitinib and the TYK2-selective inhibitor deucravacitinib in head-to-head cellular phospho-STAT inhibition assays to quantify its relative pathway selectivity.

Topical Formulation Feasibility Assessment for Dermatological Indication Research

Given the Lynk patent family's explicit claim scope encompassing topical formulations, CAS 1171157-97-3 is a candidate for in vitro skin permeability testing (Franz diffusion cell using human ex vivo skin or reconstructed human epidermis models) to evaluate its suitability for dermatological JAK inhibition research [1]. Key parameters to determine include steady-state flux, permeability coefficient (Kp), and epidermal/dermal retention ratios, benchmarked against ruxolitinib (the active pharmaceutical ingredient in Opzelura, an FDA-approved topical JAK inhibitor) [2]. The compound's computed physicochemical profile (cLogP 3.3, MW 374.4) suggests that formulation with penetration enhancers or nano-encapsulation may be required to achieve therapeutically relevant dermal concentrations, providing a formulation development rationale beyond the simple act of compound procurement.

Quote Request

Request a Quote for 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.